MFZ 10-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

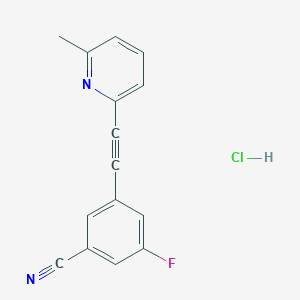

3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2.ClH/c1-11-3-2-4-15(18-11)6-5-12-7-13(10-17)9-14(16)8-12;/h2-4,7-9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHOKQFFLQKKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C#CC2=CC(=CC(=C2)F)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779796-36-9 | |

| Record name | MFZ10-7 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3EFD8HR3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MFZ 10-7 on mGluR5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission and neuronal plasticity throughout the central nervous system. Its involvement in numerous neurological and psychiatric disorders has made it a significant target for therapeutic intervention. MFZ 10-7 has emerged as a highly potent and selective negative allosteric modulator (NAM) of mGluR5, demonstrating promise in preclinical studies.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound on mGluR5, detailing its binding characteristics, impact on signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Negative Allosteric Modulation

This compound functions as a negative allosteric modulator, meaning it binds to a site on the mGluR5 receptor that is distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This allosteric binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding. This mode of action offers greater subtype selectivity compared to orthosteric ligands and a more nuanced modulation of receptor function.

Quantitative Data Presentation

The following tables summarize the in vitro binding affinity and functional potency of this compound in comparison to other well-characterized mGluR5 NAMs.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

| Parameter | Value | Species | Assay Type |

| Ki | 0.67 nM | Rat | Radioligand Binding Assay |

| IC50 | 1.22 nM | Rat | Calcium Mobilization Assay |

Data sourced from MedChemExpress, Tocris Bioscience, and Keck et al. (2014).[1][2]

Table 2: Comparative In Vitro Binding Affinities and Functional Potencies of mGluR5 NAMs

| Compound | Ki (nM) | IC50 (nM) |

| This compound | 0.67 | 1.22 |

| MPEP | - | ~56 |

| MTEP | ~42 | ~22 |

| Fenobam | ~221 | ~229 |

Data for MPEP, MTEP, and Fenobam are approximate values for comparative purposes, sourced from Keck et al. (2014).[1] As indicated, this compound demonstrates significantly higher binding affinity and functional potency compared to prototypical mGluR5 NAMs.[1]

Signaling Pathways Modulated by this compound

The primary signaling cascade affected by the negative allosteric modulation of mGluR5 by this compound is the Gq-coupled pathway. However, evidence suggests that mGluR5 signaling can also influence other pathways, such as the Extracellular signal-Regulated Kinase (ERK) pathway.

Canonical Gq/PLC Signaling Pathway

Activation of mGluR5 by glutamate typically leads to the coupling of the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By binding to mGluR5, this compound attenuates this entire cascade, leading to a reduction in glutamate-induced intracellular calcium mobilization.[2]

Putative Modulation of the ERK Signaling Pathway

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro assays. The following are detailed methodologies for key experiments.

Competition Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

HEK293 cells stably expressing the rat mGluR5 are cultured and harvested.

-

Cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer (e.g., 50 mM Tris-HCl, 1.2 mM MgCl2, 2 mM CaCl2, pH 7.4).

-

Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

Assay buffer.

-

A fixed concentration of a radiolabeled mGluR5 allosteric antagonist, such as [3H]MPEP (typically at or below its Kd value).

-

Varying concentrations of the unlabeled competitor, this compound.

-

-

For determination of total binding, only the radioligand and buffer are added.

-

For non-specific binding, a high concentration of an unlabeled mGluR5 antagonist (e.g., 10 µM MPEP) is added in place of this compound.

-

The binding reaction is initiated by the addition of the membrane preparation to each well.

-

The plate is incubated at room temperature for a sufficient duration (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

The binding reaction is terminated by rapid filtration of the well contents through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the logarithm of the this compound concentration.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

Objective: To determine the functional potency (IC50) of this compound by measuring its ability to inhibit glutamate-induced increases in intracellular calcium.

Methodology:

-

Cell Culture and Plating:

-

HEK293 cells stably expressing rat mGluR5 are cultured in appropriate media.

-

Cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates and grown to confluency.

-

-

Fluorescent Dye Loading:

-

The cell culture medium is removed, and the cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and often a mild detergent like Pluronic F-127 to aid in dye solubilization is added to the cells.

-

The plate is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.

-

Following incubation, the cells are washed to remove any excess extracellular dye.

-

-

Assay Measurement:

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading is taken.

-

Varying concentrations of this compound are added to the wells, and the cells are pre-incubated for a short period.

-

The mGluR5 receptor is then stimulated by the addition of a sub-maximal concentration of glutamate (typically the EC80, the concentration that elicits 80% of the maximal response).

-

The change in intracellular calcium concentration is measured as a change in fluorescence intensity over time.

-

-

Data Analysis:

-

The peak fluorescence response following glutamate addition is determined for each concentration of this compound.

-

The percentage of inhibition of the glutamate-induced calcium response is calculated for each this compound concentration relative to the response in the absence of the inhibitor.

-

The percentage of inhibition is plotted against the logarithm of the this compound concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Logical Relationship of this compound's Mechanism of Action

The following diagram illustrates the logical flow of events from the binding of this compound to its ultimate cellular effects.

Conclusion

This compound is a highly potent and selective negative allosteric modulator of mGluR5. Its mechanism of action involves binding to an allosteric site on the receptor, which in turn inhibits the canonical Gq/PLC signaling pathway, leading to a reduction in glutamate-induced intracellular calcium mobilization. Furthermore, it is likely to attenuate mGluR5-mediated activation of the ERK/MAPK signaling cascade. The high affinity and potency of this compound, as determined by rigorous in vitro assays, make it a valuable tool for research into the physiological and pathophysiological roles of mGluR5 and a promising candidate for further drug development. This technical guide provides a foundational understanding of its molecular interactions and cellular effects for professionals in the field.

References

The Role of MFZ 10-7 in Neuroscience: A Technical Guide to its Function as a Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MFZ 10-7, a novel and potent negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It details its mechanism of action, preclinical efficacy in models of substance use disorder, and the experimental protocols used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers in neuroscience and professionals involved in drug development.

Core Function and Mechanism of Action

This compound, chemically known as 3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile, is a highly potent and selective antagonist of mGluR5.[1][2][3] As a negative allosteric modulator, it binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that reduces its response to the endogenous agonist, glutamate. The mGluR5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq alpha subunit of the G protein complex. This initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. By negatively modulating mGluR5, this compound effectively dampens this signaling pathway.

The primary application of this compound in neuroscience research has been in the study of addiction, particularly in preclinical models of cocaine use disorder.[1][2][3] Preclinical studies have demonstrated that this compound can inhibit both the rewarding effects of cocaine and the seeking of cocaine, suggesting its potential as a therapeutic agent for addiction.[1][2][3]

Quantitative Data Presentation

The following tables summarize the in vitro potency and binding affinity of this compound in comparison to other well-characterized mGluR5 NAMs, as well as its selectivity for mGluR5 over other potential off-target sites.

Table 1: In Vitro Potency of mGluR5 Negative Allosteric Modulators

| Compound | IC50 (nM) for mGluR5 |

| This compound | 1.22 |

| MPEP | 16 |

| MTEP | 56 |

| Fenobam | 229 |

Data from Keck et al. (2014) representing the concentration of the compound required to inhibit 50% of the mGluR5-mediated response in an in vitro functional assay.[1]

Table 2: In Vitro Binding Affinity of mGluR5 Negative Allosteric Modulators

| Compound | Ki (nM) for mGluR5 |

| This compound | 0.67 |

| MTEP | 42 |

| Fenobam | 221 |

Data from Keck et al. (2014) representing the equilibrium dissociation constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.[1][4]

Table 3: Selectivity Profile of this compound

| Off-Target Site | Ki (nM) | Fold Selectivity (mGluR5 Ki / Off-Target Ki) |

| Monoamine Oxidase B (MAO-B) | >10,000 | >14,925 |

| Thromboxane A2 (TXA2) | >10,000 | >14,925 |

Data from Keck et al. (2014) demonstrating the high selectivity of this compound for mGluR5.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Functional Assay: IP-One ELISA

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activity.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the rat mGluR5.

-

Protocol:

-

Seed HEK293-mGluR5 cells into 96-well plates and culture overnight.

-

Prepare serial dilutions of this compound and other test compounds in stimulation buffer.

-

Aspirate the culture medium and add the compound dilutions to the cells.

-

Incubate for a specified period (e.g., 30 minutes) at 37°C.

-

Add a submaximal concentration (EC20) of glutamate to all wells except the negative control.

-

Incubate for a further specified period (e.g., 60 minutes) at 37°C in the presence of LiCl to prevent IP1 degradation.[5]

-

Lyse the cells and transfer the lysate to an ELISA plate pre-coated with an anti-IP1 monoclonal antibody.

-

Add HRP-conjugated IP1 and incubate.

-

Wash the plate and add a colorimetric HRP substrate.

-

Stop the reaction and measure the optical density at 450 nm.

-

Calculate the concentration of IP1 and determine the IC50 values for the test compounds.

-

In Vitro Binding Assay: Radioligand Competition

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

-

Receptor Source: Membranes prepared from HEK293 cells expressing mGluR5 or from rat brain tissue.

-

Radioligand: [³H]MPEP or another suitable high-affinity mGluR5 radioligand.

-

Protocol:

-

Prepare receptor membranes by homogenization and centrifugation.[6]

-

In a 96-well plate, add receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6][7]

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.[8]

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vivo Cocaine Self-Administration in Rats

This is a behavioral paradigm used to model the reinforcing properties of drugs.

-

Surgical Procedure (Intravenous Catheter Implantation):

-

Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine or isoflurane).[10]

-

Make a small incision to expose the right jugular vein.[10][11]

-

Carefully insert a silastic catheter into the vein, with the tip positioned near the right atrium.

-

Secure the catheter in place with sutures.

-

Tunnel the external end of the catheter subcutaneously to an exit point on the rat's back, where it is attached to a vascular access port.[10]

-

Allow the rat to recover for at least 5-7 days post-surgery.

-

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump.

-

Protocol:

-

Train rats to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) paired with a cue light presentation. Lever presses on the inactive lever have no consequence.

-

Continue training for a set number of days until a stable baseline of responding is established.

-

On test days, administer this compound (or vehicle) via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10 mg/kg) prior to the self-administration session.

-

Record the number of active and inactive lever presses and the number of cocaine infusions.

-

Cue-Induced Reinstatement of Cocaine Seeking

This model is used to study relapse-like behavior triggered by drug-associated cues.

-

Subjects and Apparatus: Same as for cocaine self-administration.

-

Protocol:

-

Following stable cocaine self-administration, begin an extinction phase where active lever presses no longer result in cocaine infusion or the presentation of the cue light.[12][13]

-

Continue extinction sessions daily until responding on the active lever is significantly reduced (e.g., <20 presses per session for 3 consecutive days).[6]

-

On the test day for reinstatement, administer this compound (or vehicle) i.p. prior to the session.

-

Place the rat back in the operant chamber. Presentation of the cocaine-associated cue (the light) is made non-contingently or contingently upon the first lever press.

-

Record the number of active and inactive lever presses. An increase in active lever pressing compared to the extinction baseline is considered reinstatement of drug-seeking behavior.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of mGluR5 and Modulation by this compound

Caption: mGluR5 signaling cascade and its negative modulation by this compound.

Experimental Workflow for In Vivo Behavioral Studies

References

- 1. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rdw.rowan.edu [rdw.rowan.edu]

- 4. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. The optimized jugular vein catheterization reinforced cocaine self-administration addictive model for adult male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intravenous Jugular Catheterization for Rats [protocols.io]

- 11. sci-cat.ru [sci-cat.ru]

- 12. Reinstatement of cocaine seeking induced by drugs, cues, and stress in adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

MFZ 10-7: A Selective mGluR5 Negative Allosteric Modulator for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MFZ 10-7, with the chemical name 3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] This document provides a comprehensive technical overview of this compound, including its pharmacological properties, key experimental data, and detailed methodologies for its evaluation. As a high-affinity NAM, this compound offers a valuable tool for investigating the role of mGluR5 in various physiological and pathological processes, particularly in the context of addiction and neurological disorders.[1][3]

Introduction to mGluR5 and Negative Allosteric Modulation

Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. The primary signaling pathway for mGluR5 involves its coupling to Gq/11 proteins, which activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Negative allosteric modulators (NAMs) are ligands that bind to a site on the receptor distinct from the orthosteric glutamate binding site. This binding induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand, glutamate. This mechanism allows for a more nuanced modulation of receptor activity compared to direct competitive antagonists.

Pharmacological Profile of this compound

This compound has demonstrated high affinity and potency as an mGluR5 NAM in a variety of in vitro assays.[2][3][4] Its pharmacological profile is characterized by its superior potency and selectivity when compared to other well-known mGluR5 NAMs such as MPEP, MTEP, and fenobam.[2][3][5]

Quantitative In Vitro Data

The following tables summarize the key quantitative data for this compound and comparator compounds.

Table 1: In Vitro Functional Potency of mGluR5 NAMs [3]

| Compound | IC50 (nM) |

| This compound | 1.22 |

| MPEP | 16 |

| MTEP | 56 |

| Fenobam | 229 |

Table 2: In Vitro Binding Affinities of mGluR5 NAMs [3]

| Compound | Ki at mGluR5 (nM) | Ki at MAO-B (nM) | Ki at TXA2 (nM) |

| This compound | 0.67 | 770 | 2000 |

| MTEP | 42.1 | 12,500 | >10,000 |

| Fenobam | 221 | >10,000 | 5,600 |

This compound exhibits a significantly lower IC50 value, indicating greater potency in inhibiting mGluR5 function, and a lower Ki value, signifying higher binding affinity for the receptor compared to other NAMs.[3] While this compound shows some off-target binding to monoamine oxidase B (MAO-B) and thromboxane A2 (TXA2) receptors, its affinity for these sites is substantially lower than for mGluR5, demonstrating a high degree of selectivity.[3][4] Specifically, this compound has approximately 1150- and 3000-fold lower affinity for MAO-B and TXA2, respectively, compared to mGluR5.[3][4]

Signaling Pathways and Experimental Workflows

mGluR5 Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway of mGluR5 and the inhibitory action of this compound.

Caption: mGluR5 signaling cascade and the inhibitory effect of this compound.

Experimental Workflow: In Vitro Binding Assay

The following diagram outlines the typical workflow for determining the binding affinity of this compound to mGluR5.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Calcium Mobilization Assay

This diagram illustrates the process of measuring the functional potency of this compound by assessing its effect on glutamate-induced calcium mobilization.

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Detailed Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is a general guideline for a competitive binding assay to determine the Ki of this compound at mGluR5.

-

Materials:

-

Cell membranes from a stable cell line expressing rat or human mGluR5.

-

Radioligand: [3H]MPEP or another suitable mGluR5 allosteric site radioligand.

-

This compound and other test compounds.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, cell membranes (typically 20-50 µg of protein per well), a fixed concentration of radioligand (at or near its Kd value), and varying concentrations of this compound.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known mGluR5 NAM (e.g., 10 µM MTEP).

-

Data are analyzed using non-linear regression to fit a one-site competition curve and determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

-

In Vitro Calcium Mobilization Assay

This protocol describes a method to measure the functional inhibition of mGluR5 by this compound.

-

Materials:

-

HEK293 or other suitable cells stably expressing rat or human mGluR5.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound and other test compounds.

-

mGluR5 agonist (e.g., glutamate or quisqualate).

-

Fluorescence plate reader with automated injection capabilities.

-

-

Procedure:

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove extracellular dye.

-

Place the plate in the fluorescence plate reader.

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Initiate fluorescence reading and, after establishing a baseline, inject a fixed concentration of the mGluR5 agonist (typically an EC80 concentration) into the wells.

-

Continue to measure the fluorescence intensity for a defined period to capture the peak calcium response.

-

The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal.

-

Data are plotted as a dose-response curve, and the IC50 value is determined using non-linear regression.

-

In Vivo Cocaine Self-Administration in Rats

This protocol provides a general framework for assessing the effect of this compound on cocaine-taking behavior.

-

Animals and Surgery:

-

Male Wistar or Sprague-Dawley rats are typically used.

-

Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. The catheter is externalized on the back of the animal.

-

Animals are allowed to recover for at least 5-7 days post-surgery.

-

-

Apparatus:

-

Standard operant conditioning chambers equipped with two levers, a cue light, a drug infusion pump, and a house light.

-

-

Procedure:

-

Acquisition: Rats are trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) by pressing the "active" lever. Each press on the active lever results in an intravenous infusion of cocaine and the presentation of a cue light. Presses on the "inactive" lever have no programmed consequences. Training continues until stable responding is achieved.

-

Treatment: Prior to a self-administration session, rats are pretreated with either vehicle or varying doses of this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) at a specified time before the session (e.g., 30 minutes).

-

Testing: The number of cocaine infusions earned and the number of active and inactive lever presses are recorded during the session.

-

Data Analysis: The effect of this compound on cocaine self-administration is determined by comparing the number of infusions and lever presses between the vehicle and drug-treated groups. Statistical analysis, such as ANOVA, is used to determine significance.

-

In Vivo Efficacy: Attenuation of Cocaine-Seeking Behavior

Preclinical studies have demonstrated the efficacy of this compound in animal models of drug addiction. Systemic administration of this compound has been shown to inhibit intravenous cocaine self-administration and to attenuate cue- and drug-induced reinstatement of cocaine-seeking behavior in rats.[2][3] These findings suggest that this compound can reduce both the rewarding effects of cocaine and the craving that leads to relapse. Notably, this compound did not affect basal locomotor activity, indicating that its effects on drug-seeking behavior are not due to general motor impairment.[2][3]

Conclusion

This compound is a highly potent, selective, and valuable research tool for the investigation of mGluR5 pharmacology and its role in the pathophysiology of various central nervous system disorders. Its favorable in vitro and in vivo profile, particularly in preclinical models of addiction, makes it a compelling compound for further research and drug development efforts targeting the mGluR5 receptor. This technical guide provides a foundational resource for scientists and researchers seeking to utilize this compound in their studies.

References

- 1. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]

- 2. rdw.rowan.edu [rdw.rowan.edu]

- 3. Group I Metabotropic Glutamate Receptor Signaling via Gαq/Gα11 Secures the Induction of Long-Term Potentiation in the Hippocampal Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacokinetics and Pharmacodynamics of Metformin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metformin is a first-line oral antihyperglycemic agent for the management of type 2 diabetes.[1] Its primary pharmacodynamic effect is the reduction of hepatic glucose production, alongside improvements in insulin sensitivity in peripheral tissues.[1][2] The molecular mechanisms underpinning these effects are complex and largely centered around the activation of AMP-activated protein kinase (AMPK).[1][2] Metformin is absorbed from the small intestine with an oral bioavailability of approximately 50-60%.[3][4] It is not metabolized and is excreted unchanged in the urine.[1][4] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of metformin, detailing experimental protocols for its study and presenting key data in a structured format for ease of reference.

Pharmacokinetics

Metformin's journey through the body is characterized by its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for optimizing dosing and ensuring patient safety.

Absorption

Metformin is absorbed from the small intestine, with an oral bioavailability ranging from 40% to 60%.[4][5] Peak plasma concentrations (Cmax) are typically reached within 1 to 3 hours for immediate-release formulations and 4 to 8 hours for extended-release formulations.[3] The absorption process is thought to involve an active, saturable transport mechanism.[4][5]

Distribution

Once absorbed, metformin is rapidly distributed throughout the body.[4][5] It exhibits negligible binding to plasma proteins, which contributes to its wide apparent volume of distribution (300–1000 L after a single dose).[3] Metformin is known to partition into red blood cells, where it has a significantly longer elimination half-life compared to plasma.[3]

Metabolism

A key feature of metformin's pharmacokinetics is its lack of metabolism in the liver or any other tissues.[1][4] No metabolites or conjugates of metformin have been identified in humans.[4][5]

Excretion

Metformin is eliminated from the body almost entirely by the kidneys through active tubular secretion and is excreted unchanged in the urine.[1][4] The plasma elimination half-life of metformin after oral administration is between 4.0 and 8.7 hours.[4][5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of metformin in healthy human subjects.

Table 1: Pharmacokinetic Parameters of Immediate-Release Metformin (Single Dose, Fasting Conditions)

| Parameter | Value | Reference |

| Bioavailability | 50-60% | [3] |

| Tmax (hours) | 1 - 3 | [3] |

| Cmax (ng/mL) | 639.346 ± 238.045 | |

| AUC0-t (h*ng/mL) | 3980.744 ± 1050.723 | |

| Elimination Half-life (hours) | 4.0 - 8.7 | [4][5] |

Table 2: Pharmacokinetic Parameters of Extended-Release Metformin (Single Dose, Fed Conditions)

| Parameter | Value | Reference |

| Tmax (hours) | 7 - 8 | [6] |

| Cmax (ng/mL) | 347.769 ± 66.178 | |

| AUC0-t (h*ng/mL) | 2846.963 ± 556.941 | |

| Elimination Half-life (hours) | ~6.2 (plasma) | [6] |

Pharmacodynamics

Metformin's therapeutic effects are primarily driven by its ability to lower blood glucose levels. This is achieved through multiple mechanisms, with the reduction of hepatic glucose production being the most significant.[1][2]

Mechanism of Action

The predominant mechanism of action of metformin involves the activation of AMP-activated protein kinase (AMPK).[1][2] AMPK is a cellular energy sensor that, once activated, plays a crucial role in regulating glucose and lipid metabolism.[7] Metformin's activation of AMPK is thought to be a consequence of its inhibitory effect on mitochondrial respiratory chain complex I.[2]

Activated AMPK, in turn, leads to:

-

Inhibition of Hepatic Gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing the liver's production of glucose.[8]

-

Increased Insulin Sensitivity: Metformin enhances insulin sensitivity in peripheral tissues like skeletal muscle, promoting glucose uptake.[3]

-

Enhanced Peripheral Glucose Uptake: AMPK activation can lead to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating insulin-independent glucose uptake.[3]

-

Decreased Intestinal Glucose Absorption: Metformin can also reduce the absorption of glucose from the gastrointestinal tract.[3]

Signaling Pathway

The following diagram illustrates the primary signaling pathway of metformin's action.

Caption: Metformin's primary mechanism of action.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of metformin.

Pharmacokinetic Study in Healthy Human Volunteers

Objective: To determine the pharmacokinetic profile of a single oral dose of metformin.

Protocol:

-

Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.[9][10]

-

Study Design: A randomized, single-dose, two-way crossover study design is typically employed.[9]

-

Dosing: After an overnight fast, subjects receive a single oral dose of metformin (e.g., 500 mg or 1000 mg).[9][10]

-

Blood Sampling: Venous blood samples are collected at pre-determined time points, typically pre-dose and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.[10][11]

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to separate the plasma. The plasma is then stored at -20°C or lower until analysis.[11]

-

Bioanalysis: Plasma concentrations of metformin are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][5]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Workflow Diagram:

Caption: Workflow for a human pharmacokinetic study.

Quantification of Metformin in Human Plasma by LC-MS/MS

Objective: To accurately and precisely measure metformin concentrations in human plasma samples.

Protocol:

-

Sample Preparation:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Data Analysis:

-

A calibration curve is generated using standards of known metformin concentrations.

-

The concentration of metformin in the plasma samples is determined by interpolating from the calibration curve.

-

Assessment of AMPK Activation in Primary Hepatocytes

Objective: To determine if metformin activates AMPK in liver cells.

Protocol:

-

Hepatocyte Isolation: Primary hepatocytes are isolated from rats or mice by collagenase digestion.[13]

-

Cell Culture and Treatment: Hepatocytes are seeded and cultured. They are then treated with varying concentrations of metformin (e.g., 0-2 mM) for different time periods.[14]

-

Cell Lysis: After treatment, the cells are lysed to extract proteins.

-

Western Blot Analysis:

-

Protein extracts are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

-

A secondary antibody conjugated to a detection enzyme is then used.

-

The protein bands are visualized, and the ratio of p-AMPK to total AMPK is quantified to determine the extent of AMPK activation.[14]

-

Measurement of Hepatic Glucose Production

Objective: To assess the effect of metformin on the liver's production of glucose.

Protocol:

-

Animal Model: An animal model of insulin resistance, such as rats fed a high-fat diet, is often used.[15]

-

Metformin Administration: The animals are treated with metformin (e.g., 50 mg/kg/day) or a vehicle control for a specified period.[15]

-

Tracer Infusion: A glucose tracer, such as 3-[3H]glucose, is infused to measure the rate of hepatic glucose production (HGP).[15]

-

Blood Sampling: Blood samples are collected to measure plasma glucose and tracer concentrations.

-

Calculation of HGP: The rate of HGP is calculated based on the dilution of the glucose tracer.[15]

-

Biochemical Analysis: Liver tissue can be collected to measure the activity of key gluconeogenic enzymes like G6Pase.[15]

Conclusion

This technical guide provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of metformin. The data presented in the tables and the experimental protocols described offer a valuable resource for researchers and drug development professionals. The visualization of the primary signaling pathway provides a clear understanding of metformin's mechanism of action at the molecular level. A thorough understanding of these core principles is essential for the continued development and optimization of metformin and other related therapeutic agents.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Novel LC-MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metformin - Wikipedia [en.wikipedia.org]

- 4. Clinical pharmacokinetics of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Activation of AMPK by Metformin Improves Left Ventricular Function and Survival in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metformin and metabolic diseases: a focus on hepatic aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. trial.medpath.com [trial.medpath.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Bioequivalence and Safety Assessment of Two Formulations of Metformin Hydrochloride Sustained-Release Tablets (Yuantang® SR and Glucophage® XR) Under Fed Conditions in Healthy Chinese Adult Subjects: An Open-Label, Two-Way Crossover, Sequence Randomized Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. JCI - Role of AMP-activated protein kinase in mechanism of metformin action [jci.org]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. diabetesjournals.org [diabetesjournals.org]

In Vitro Binding Affinity of MFZ 10-7 to mGluR5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding characteristics of MFZ 10-7, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). The document details its binding affinity, selectivity, and the experimental protocols utilized for these determinations, alongside a visualization of the associated mGluR5 signaling pathway.

Quantitative Binding Data

This compound demonstrates high-affinity binding to the mGluR5 receptor. The following tables summarize its in vitro binding affinity and selectivity profile in comparison to other well-characterized mGluR5 NAMs.

Table 1: In Vitro Binding Affinity of this compound and other mGluR5 NAMs

| Compound | Ki (nM) for rat mGluR5 |

| This compound | 0.67 [1][2][3] |

| MTEP | ~42.21 |

| Fenobam | ~221.1 |

Ki values were determined using a competitive radioligand binding assay with [3H]MPEP.

Table 2: In Vitro Functional Potency of this compound and other mGluR5 NAMs

| Compound | IC50 (nM) |

| This compound | 1.22 [3] |

| MPEP | ~16 |

| MTEP | ~56 |

| Fenobam | ~230 |

IC50 values represent the concentration of the compound that inhibits 50% of the response in an in vitro functional assay measuring Gq protein-mediated production of inositol 1,4,5-trisphosphate (IP3).

Table 3: Selectivity Profile of this compound

| Off-Target | Binding Affinity (Ki in nM) | Fold Selectivity (vs. mGluR5) |

| Monoamine Oxidase B (MAO-B) | ~770 | ~1150-fold[1][2] |

| Thromboxane A2 Receptor (TXA2) | ~2010 | ~3000-fold[1][2] |

Experimental Protocols

Radioligand Binding Assay for Ki Determination

The binding affinity of this compound to mGluR5 was determined using a competitive radioligand binding assay with [3H]MPEP, a known mGluR5 antagonist.[4]

1. Membrane Preparation:

-

Whole brains from male Sprague-Dawley rats, with the cerebellum removed, were homogenized in a cold assay buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4 at 25°C).[4]

-

The homogenate was centrifuged at 50,000 x g for 10 minutes at 4°C.[4]

-

The resulting pellet was resuspended in cold assay buffer, centrifuged again under the same conditions, and the final pellet was resuspended in buffer to a concentration of 75 mg/ml (original wet weight).[4]

2. Binding Assay:

-

The ligand binding experiments were conducted in glass assay tubes with a total volume of 0.5 ml.[4]

-

Each reaction contained 4 nM [3H]MPEP, 7.5 mg of the prepared brain tissue, and varying concentrations of this compound (from 10 pM to 100 µM).[4]

-

Non-specific binding was determined in the presence of 100 µM MPEP.[4]

-

The tubes were incubated at room temperature for 60 minutes.[4]

3. Termination and Data Analysis:

-

The incubations were terminated by rapid filtration and washing with cold assay buffer.[4]

-

The filters were transferred to scintillation vials, scintillation fluid was added, and the radioactivity was counted using a liquid scintillation counter.[4]

-

The Ki values were determined from at least three independent experiments, with each compound tested over a full dose-response curve in triplicate.[4]

Signaling Pathways and Experimental Workflows

mGluR5 Signaling Pathway

Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, initiates a cascade of intracellular signaling events. As a negative allosteric modulator, this compound binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.

References

- 1. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rdw.rowan.edu [rdw.rowan.edu]

The Discovery and Synthesis of MFZ 10-7: A Negative Allosteric Modulator of mGluR5

A Technical Whitepaper for Drug Development Professionals

Introduction

MFZ 10-7 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a Class C G-protein coupled receptor (GPCR), mGluR5 is a key player in excitatory synaptic transmission and neuronal plasticity, making it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

| Parameter | Value |

| Chemical Name | 3-Fluoro-5-[2-(6-methyl-2-pyridinyl)ethynyl]benzonitrile hydrochloride |

| CAS Number | 1779796-36-9 |

| Molecular Formula | C₁₅H₉FN₂ · HCl |

| Molecular Weight | 272.71 g/mol |

Pharmacological Profile

This compound exhibits high affinity and potency as a negative allosteric modulator of the mGluR5 receptor. Its pharmacological activity has been characterized through various in vitro assays.

| Assay | Parameter | Value (nM) | Reference |

| Radioligand Binding Assay | Kᵢ (rat mGluR5) | 0.67 | [1] |

| Calcium Mobilization Assay | IC₅₀ | 1.22 | [1] |

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process culminating in a Sonogashira cross-coupling reaction. The general synthetic scheme is outlined below.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols: Synthesis

Step 1: Synthesis of 3-Bromo-5-fluorobenzonitrile

The synthesis of the key intermediate, 3-bromo-5-fluorobenzonitrile, can be achieved through several reported methods. One common approach involves the bromination of a fluorobenzonitrile precursor.

-

Materials: o-fluorobenzoyl chloride, ammonia water, a dehydrating agent (e.g., phosphorus oxychloride), and a brominating agent (e.g., dibromohydantoin) in sulfuric acid.

-

Procedure:

-

o-fluorobenzoyl chloride is reacted with ammonia water to yield o-fluorobenzamide.

-

The o-fluorobenzamide is then dehydrated to form o-fluorobenzonitrile.

-

Finally, bromination of o-fluorobenzonitrile in concentrated sulfuric acid using a suitable brominating agent affords 3-bromo-5-fluorobenzonitrile[2].

-

Step 2: Sonogashira Cross-Coupling Reaction

The core structure of this compound is assembled via a palladium-catalyzed Sonogashira cross-coupling reaction.

-

Materials: 3-bromo-5-fluorobenzonitrile, 2-ethynyl-6-methylpyridine, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), copper(I) iodide (CuI), and a suitable base (e.g., triethylamine) in a solvent such as tetrahydrofuran (THF).

-

Procedure:

-

A degassed solution of 3-bromo-5-fluorobenzonitrile in a mixture of THF and triethylamine is prepared.

-

Pd(PPh₃)₄ and CuI are added as catalysts.

-

2-ethynyl-6-methylpyridine is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC)[3].

-

The crude product is then purified, often by column chromatography, to yield the free base of this compound.

-

Step 3: Hydrochloride Salt Formation

To improve its solubility and handling properties for biological assays, the free base of this compound is converted to its hydrochloride salt.

-

Materials: this compound free base, hydrochloric acid in a suitable solvent (e.g., diethyl ether or dioxane).

-

Procedure: A solution of this compound free base is treated with a solution of hydrochloric acid. The resulting precipitate, this compound hydrochloride, is then collected by filtration and dried.

Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator of the mGluR5 receptor. It binds to a site topographically distinct from the orthosteric glutamate binding site. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate, thereby attenuating the downstream signaling cascade.

The canonical signaling pathway of mGluR5 involves its coupling to the Gq/11 G-protein. Upon activation by glutamate, the α-subunit of Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

mGluR5 Signaling Pathway and Negative Allosteric Modulation by this compound

References

- 1. Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

An In-depth Technical Guide to MFZ 10-7: A Potent mGluR5 Negative Allosteric Modulator

This technical guide provides a comprehensive overview of MFZ 10-7, a high-affinity negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It is intended for researchers, scientists, and professionals in the field of drug development and neuroscience. This document details the compound's physicochemical properties, pharmacological activity, and its mechanism of action, supported by experimental data and protocols.

Compound Identification and Physicochemical Properties

This compound, with the chemical name 3-Fluoro-5-[2-(6-methyl-2-pyridinyl)ethynyl]benzonitrile, is a novel and highly potent tool for investigating the role of mGluR5 in various physiological and pathological processes. The compound is available in two forms: the free base and a hydrochloride salt, which have distinct CAS numbers and molecular weights.

| Property | This compound (Free Base) | This compound (Hydrochloride) | Reference(s) |

| CAS Number | 1224431-15-5 | 1779796-36-9 | [1][2],[3][4][5][6] |

| Molecular Formula | C₁₅H₉FN₂ | C₁₅H₉FN₂·HCl | [1][2],[3][7] |

| Molecular Weight | 236.24 g/mol | 272.70 g/mol | [2][8],[3][4][6][7] |

| IUPAC Name | 3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile | 3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride | [2],[4] |

| Purity | ≥98% | ≥99% (HPLC) | [1],[3] |

| Appearance | Solid, Light yellow to yellow powder | Off-white solid | [2],[9] |

| Solubility | Sparingly soluble (1-10 mg/ml) in ethanol and DMSO | Soluble to 100 mM in DMSO and 100 mM in ethanol | [1],[2] |

| Storage | Store at -20°C | Store at +4°C | [1],[3] |

Pharmacological Profile

This compound is distinguished by its high affinity and potency as a negative allosteric modulator of the mGluR5 receptor. It does not compete with the orthosteric agonist binding site (glutamate) but instead binds to an allosteric site, inhibiting receptor activation.

| Parameter | Value | Description | Reference(s) |

| Binding Affinity (Kᵢ) | 0.67 nM | For rat mGluR5. Demonstrates high-affinity binding to the receptor. | [1][3][5] |

| Functional Potency (IC₅₀) | 1.22 nM | Inhibition of glutamate-mediated calcium mobilization. | [3][7] |

| Functional Potency (IC₅₀) | 2.4 nM | Reduction of D-myo-inositol 1 phosphate (IP1) accumulation in HEK293A cells expressing rat mGluR5. | [1] |

Comparative Potency

In vitro studies have demonstrated that this compound is significantly more potent than other well-known mGluR5 NAMs, such as MPEP, MTEP, and fenobam. This makes it a more selective and powerful tool for preclinical research.[2][8][10]

Mechanism of Action and Signaling Pathway

The mGluR5 receptor is a G-protein coupled receptor (GPCR) that is typically coupled to the Gαq/11 protein. Upon activation by glutamate, it initiates a signaling cascade involving phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][6][7]

As a negative allosteric modulator, this compound binds to a topographically distinct site on the mGluR5 receptor, which reduces the affinity and/or efficacy of glutamate. This inhibitory action effectively blocks the downstream signaling cascade, preventing the mobilization of intracellular calcium and the activation of PKC.

Experimental Protocols

This compound has been instrumental in preclinical studies investigating substance use disorders. The following outlines the general methodology for a key behavioral assay, based on the work by Keck et al. (2014).

Intravenous Cocaine Self-Administration in Rats

This protocol is designed to assess the reinforcing effects of a drug and the potential of a therapeutic compound to reduce drug-taking behavior.

Objective: To determine if this compound administration reduces the rate of cocaine self-administration in rats.

Methodology:

-

Subjects: Adult male Wistar rats are individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

-

Surgery: Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is externalized on the back of the rat for drug infusion.

-

Apparatus: Standard operant conditioning chambers are equipped with two levers, a stimulus light above the active lever, and a house light. The chamber is connected to a syringe pump for intravenous infusions.

-

Training: Following a recovery period, rats are trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a Fixed-Ratio 1 (FR1) schedule, where each press on the active lever results in a drug infusion and a 20-second time-out period. Sessions are typically 2 hours daily.

-

This compound Administration: Once stable responding is established, rats are pre-treated with this compound (e.g., 0.3, 1.0, 3.0 mg/kg, intraperitoneally) or vehicle 30 minutes before the self-administration session.

-

Data Analysis: The primary dependent variable is the number of infusions earned. Data are analyzed using statistical methods such as ANOVA to compare the effects of different doses of this compound against the vehicle control.

The study by Keck et al. (2014) found that this compound dose-dependently inhibited intravenous cocaine self-administration, highlighting its potential for treating cocaine addiction.[2][8][10]

Summary and Future Directions

This compound is a highly potent, selective, and valuable research tool for the study of mGluR5. Its superior pharmacological profile compared to previous generations of mGluR5 NAMs allows for more precise in vitro and in vivo investigations. The demonstrated efficacy of this compound in preclinical models of cocaine addiction underscores the therapeutic potential of targeting the mGluR5 receptor for substance use disorders. Future research should continue to explore its utility in other CNS disorders where mGluR5 dysregulation is implicated, such as anxiety, depression, and fragile X syndrome.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (hydrochloride) | C15H10ClFN2 | CID 90488944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. rdw.rowan.edu [rdw.rowan.edu]

- 9. This compound hz-5595B - 沪震生物官方商城-沪震生物-试剂盒,ELISA试剂盒, 检测试剂盒抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,单克隆抗体,多克隆抗体,细胞因子,胎牛血清,常用实验试剂及溶液 [shzbio.net]

- 10. A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of MFZ 10-7: A Negative Allosteric Modulator of mGluR5 and its Impact on Glutamate Signaling

For Immediate Release

This technical whitepaper provides an in-depth analysis of MFZ 10-7, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). Targeted at researchers, scientists, and professionals in drug development, this document details the effects of this compound on glutamate signaling pathways, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Introduction to this compound

This compound, chemically known as 3-fluoro-5-[(6-methylpyridin-2-yl)ethynyl]benzonitrile, has emerged as a significant tool in neuroscience research, particularly in studies of addiction and substance use disorders.[1][2] Unlike orthosteric antagonists that directly block the glutamate binding site, this compound is a negative allosteric modulator. It binds to a distinct site on the mGluR5 receptor, inducing a conformational change that reduces the receptor's affinity for glutamate and attenuates its signaling cascade.[3] Preclinical studies have highlighted its efficacy in reducing cocaine-taking and cocaine-seeking behaviors in animal models, suggesting a therapeutic potential for addiction.[1][4]

Quantitative Analysis of In Vitro Efficacy

This compound exhibits high potency and selectivity for mGluR5 compared to other well-known mGluR5 NAMs such as MPEP, MTEP, and fenobam. The following tables summarize the in vitro binding affinity (Ki) and functional potency (IC50) of this compound.

| Compound | Ki (nM) at rat mGluR5 |

| This compound | 0.67 |

| MTEP | 42 |

| Fenobam | 221 |

Caption: Comparative in vitro binding affinities of this compound and other mGluR5 NAMs.

| Compound | IC50 (nM) for inverse agonism at rat mGluR5 |

| This compound | 1.22 |

| MPEP | 16 |

| MTEP | 56 |

| Fenobam | 229 |

Caption: Comparative in vitro functional potencies of this compound and other mGluR5 NAMs.

The mGluR5 Signaling Pathway and the Action of this compound

Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to Gq/11 proteins. This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The resulting increase in cytosolic calcium, along with DAG, activates protein kinase C (PKC) and other downstream effectors, leading to the modulation of neuronal excitability and synaptic plasticity.

As a negative allosteric modulator, this compound attenuates this entire cascade by reducing the efficacy of glutamate binding to mGluR5. This leads to a decrease in PLC activation, lower production of IP3 and DAG, and consequently, a reduction in intracellular calcium mobilization and PKC activation.

Caption: The mGluR5 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound's effects on glutamate signaling pathways relies on a suite of established in vitro and in vivo experimental protocols.

In Vitro Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the mGluR5 receptor.

-

Membrane Preparation: Crude synaptic membranes are prepared from rat brain tissue (e.g., cortex or striatum) through a process of homogenization and differential centrifugation.

-

Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled mGluR5 NAM (e.g., [3H]MPEP) and varying concentrations of the unlabeled competitor compound (this compound).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound fraction.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and the IC50 value (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for the in vitro radioligand binding assay.

In Vitro Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit glutamate-induced increases in intracellular calcium, providing its functional potency (IC50).

-

Cell Culture: HEK293 cells stably expressing the rat mGluR5 receptor are cultured in appropriate media.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A fixed concentration of a glutamate agonist (e.g., quisqualate) is added to stimulate the mGluR5 receptors.

-

Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: Concentration-response curves are generated to determine the IC50 value of this compound for the inhibition of the agonist-induced calcium response.

Caption: Workflow for the in vitro calcium mobilization assay.

In Vivo Cocaine Self-Administration Model

This behavioral model assesses the in vivo efficacy of this compound in reducing the reinforcing effects of cocaine.

-

Animal Preparation: Male rats are surgically implanted with intravenous catheters for cocaine delivery.

-

Training: Rats are trained to self-administer cocaine by pressing a lever in an operant chamber. Each lever press results in an intravenous infusion of cocaine, often paired with a light and tone cue. Training typically occurs on a fixed-ratio (FR) schedule of reinforcement.

-

Drug Administration: Prior to the self-administration session, rats are pretreated with either vehicle or varying doses of this compound (e.g., 3 or 10 mg/kg, i.p.).

-

Testing: The number of cocaine infusions earned and the number of lever presses are recorded during the session. A downward shift in the cocaine dose-response curve following this compound administration indicates a reduction in the reinforcing efficacy of cocaine.[1]

-

Reinstatement Models: To model relapse, after a period of extinction training where lever presses no longer result in cocaine, reinstatement of drug-seeking behavior can be triggered by a priming injection of cocaine or presentation of the drug-associated cues. The effect of this compound on this reinstated behavior is then measured.[1]

Conclusion

This compound is a highly potent and selective negative allosteric modulator of mGluR5. Its mechanism of action involves the attenuation of the canonical Gq/11-mediated signaling pathway, leading to a reduction in intracellular calcium mobilization. This modulatory effect on glutamate signaling has been shown to translate to significant in vivo efficacy in preclinical models of cocaine addiction. The detailed experimental protocols provided herein serve as a guide for the continued investigation of this compound and other mGluR5 NAMs as potential therapeutic agents for substance use disorders and other neurological conditions where mGluR5 signaling is dysregulated.

References

- 1. A Novel mGluR5 Antagonist, this compound, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel mGluR5 antagonist, this compound, inhibits cocaine-taking and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Cocaine Self-Administration Studies Using MFZ 10-7

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effects of the novel mGluR5 negative allosteric modulator (NAM), MFZ 10-7, on cocaine self-administration and seeking behaviors in rats. This document outlines the experimental procedures, data analysis, and the underlying signaling pathways involved.

Introduction

Cocaine addiction remains a significant public health issue with limited effective pharmacological treatments. The reinforcing effects of cocaine are primarily mediated by its action on the dopamine transporter (DAT), leading to increased dopamine levels in the brain's reward circuitry.[1][2] The glutamate system, particularly the metabotropic glutamate receptor 5 (mGluR5), has emerged as a critical modulator of dopamine signaling and a promising target for addiction pharmacotherapies.[3] this compound is a potent and selective mGluR5 NAM that has shown efficacy in reducing cocaine-taking and cocaine-seeking behaviors in preclinical models.[4] These protocols are designed to facilitate the in vivo evaluation of compounds like this compound in rodent models of cocaine self-administration.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and the comparator compound, MTEP, on cocaine self-administration in rats.

Table 1: Effect of this compound and MTEP on Cocaine Self-Administration (Dose-Response)

| Treatment | Cocaine Dose (mg/kg/infusion) | Mean Number of Cocaine Infusions (± SEM) |

| Vehicle | 0.03 | 2.5 ± 0.5 |

| 0.06 | 5.1 ± 1.1 | |

| 0.125 | 8.2 ± 1.5 | |

| 0.25 | 10.5 ± 1.8 | |

| 0.5 | 12.1 ± 2.0 | |

| 1.0 | 11.5 ± 1.9 | |

| This compound (3 mg/kg, i.p.) | 0.03 | 1.8 ± 0.4 |

| 0.06 | 3.5 ± 0.8 | |

| 0.125 | 5.5 ± 1.2 | |

| 0.25 | 7.8 ± 1.6 | |

| 0.5 | 10.2 ± 1.8 | |

| 1.0 | 10.8 ± 1.7 | |

| This compound (10 mg/kg, i.p.) | 0.03 | 1.2 ± 0.3 |

| 0.06 | 2.5 ± 0.6 | |

| 0.125 | 4.1 ± 0.9 | |

| 0.25 | 6.2 ± 1.3 | |

| 0.5 | 8.5 ± 1.5 | |

| 1.0 | 9.2 ± 1.6 | |

| MTEP (1 mg/kg, i.p.) | 0.03 | 2.1 ± 0.4 |

| 0.06 | 4.2 ± 0.9 | |

| 0.125 | 6.8 ± 1.3 | |

| 0.25 | 8.9 ± 1.7 | |

| 0.5 | 11.1 ± 1.9 | |

| 1.0 | 10.9 ± 1.8 | |

| MTEP (10 mg/kg, i.p.) | 0.03 | 1.5 ± 0.3 |

| 0.06 | 3.1 ± 0.7 | |

| 0.125 | 5.2 ± 1.1* | |

| 0.25 | 7.1 ± 1.4 | |

| 0.5 | 9.8 ± 1.7 | |

| 1.0 | 10.1 ± 1.7 |

*p < 0.05, **p < 0.01 compared to vehicle treatment at the same cocaine dose. Data extracted from Keck et al., 2014.[5][6]

Table 2: Effect of this compound and MTEP on Self-Administration of a High Dose of Cocaine (0.5 mg/kg/infusion)

| Treatment | Dose (mg/kg, i.p.) | Total Cocaine Infusions (Mean ± SEM) |

| Vehicle | - | 15.2 ± 2.1 |

| This compound | 3 | 11.8 ± 1.9 |

| 10 | 7.5 ± 1.4** | |

| MTEP | 1 | 13.5 ± 2.0 |

| 10 | 8.9 ± 1.6* |

*p < 0.05, **p < 0.01 compared to vehicle. Data extracted from Keck et al., 2014.[5][6]

Experimental Protocols

Animals

-

Species: Male Sprague-Dawley rats

-

Weight: 250-300 g at the start of the experiment.

-

Housing: Individually housed in a temperature- and humidity-controlled vivarium on a 12-h light/dark cycle with ad libitum access to food and water, unless otherwise specified for the experimental protocol. All procedures should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.

Intravenous Catheterization Surgery

A detailed protocol for jugular vein catheterization is essential for successful intravenous self-administration studies.

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgical Preparation: Shave the ventral neck area and the dorsal scapular region. Disinfect the surgical sites with povidone-iodine and 70% ethanol.

-

Catheter Implantation:

-

Make a small incision over the right jugular vein.

-

Carefully dissect the vein from the surrounding tissue.

-

Tie a suture loosely around the caudal end of the exposed vein.

-

Make a small incision in the vein and insert a silastic catheter filled with heparinized saline.

-

Advance the catheter towards the heart, ensuring the tip reaches the right atrium.

-

Secure the catheter in the vein with sutures.

-

Tunnel the external end of the catheter subcutaneously to exit in the mid-scapular region.

-

Close the incisions with sutures or wound clips.

-

-

Post-operative Care:

-

Administer analgesics and antibiotics as prescribed by the veterinarian.

-

Flush the catheter daily with heparinized saline to maintain patency.

-

Allow the animals to recover for at least 5-7 days before starting the self-administration experiments.

-

Drug Preparation

-

Cocaine Hydrochloride: Dissolve in sterile 0.9% saline to the desired concentrations (e.g., 0.25, 0.5, 1.0 mg/kg/infusion). The volume of infusion is typically 0.1 mL per infusion.

-

This compound: Synthesized as described in Keck et al. (2013). For intraperitoneal (i.p.) injection, suspend this compound in a vehicle of 5% Tween 80 in sterile saline.

Cocaine Self-Administration Procedure

-

Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, a house light, and an infusion pump connected to the rat's intravenous catheter via a swivel system.

-

Acquisition Phase:

-

Rats are first trained to press the active lever to receive an infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule, where one lever press results in one infusion.

-

Each infusion is paired with a compound stimulus (e.g., illumination of the stimulus light and a brief tone) for a set duration (e.g., 20 seconds), during which further lever presses are recorded but have no programmed consequences (timeout period).

-

Daily sessions last for 2 hours.

-

Training continues until a stable baseline of responding is achieved (e.g., less than 15% variation in the number of infusions over three consecutive days).

-

-

This compound Treatment Protocol (Dose-Response):

-

Once a stable baseline of cocaine self-administration is established, the effects of this compound are tested.

-

Administer this compound (e.g., 0, 3, or 10 mg/kg, i.p.) 30 minutes before the start of the self-administration session.

-

The order of this compound doses is typically counterbalanced across rats using a Latin square design.

-

Following each drug treatment day, there should be at least two "washout" days where the rats self-administer cocaine without any pretreatment to re-establish a stable baseline.

-

The cocaine dose available for self-administration can be varied across sessions to generate a dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of cocaine and this compound, and the experimental workflow.

Caption: Signaling pathway of cocaine and this compound.

Caption: Experimental workflow for this compound studies.

References

- 1. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]